molecular formula C25H23N5O2 B10852976 4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide

4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide

Cat. No.: B10852976
M. Wt: 425.5 g/mol
InChI Key: ADANDPMLNDAKNZ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

RS-513815 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

RS-513815 exerts its effects by selectively antagonizing alpha-1B adrenoceptors. These receptors are involved in the contraction of smooth muscle tissues, including those in the urinary tract and blood vessels. By blocking these receptors, RS-513815 reduces muscle contraction, leading to relaxation and improved urinary flow. The molecular targets and pathways involved include the inhibition of intracellular calcium release and the modulation of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

RS-513815 is unique in its selective antagonism of alpha-1B adrenoceptors. Similar compounds include:

    Doxazosin: An alpha-1 adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.

    RS-100329: A selective alpha-1A adrenoceptor antagonist.

    BMY 7378: A selective alpha-1D adrenoceptor antagonist.

    WAY-100635: A selective 5-HT1A receptor antagonist.

Compared to these compounds, RS-513815 has a distinct selectivity profile, making it particularly useful for targeting alpha-1B adrenoceptors without affecting other subtypes .

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide

InChI

InChI=1S/C25H23N5O2/c26-25(27-19-9-2-1-3-10-19)30-15-13-29(14-16-30)17-22-24(31)32-23(28-22)21-12-6-8-18-7-4-5-11-20(18)21/h1-12,17H,13-16H2,(H2,26,27)/b22-17+

InChI Key

ADANDPMLNDAKNZ-OQKWZONESA-N

Isomeric SMILES

C1CN(CCN1/C=C/2\C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)C(=NC5=CC=CC=C5)N

Canonical SMILES

C1CN(CCN1C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)C(=NC5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.